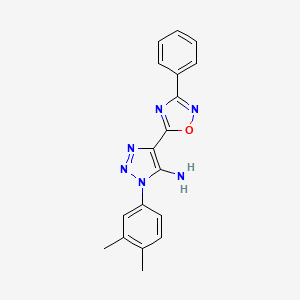
1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O and its molecular weight is 332.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a derivative of the 1,2,4-oxadiazole and triazole scaffolds, both of which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural arrangement that combines a triazole ring with an oxadiazole moiety. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O |
| Molar Mass | 342.37 g/mol |
| CAS Number | [Not provided] |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for DNA synthesis and epigenetic regulation.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and increasing p53 levels .
Anticancer Activity
Recent research highlights the anticancer potential of oxadiazole derivatives. The specific compound has been evaluated against various cancer cell lines:
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values ranged from 10 µM to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
Comparative Biological Activity
A comparative analysis of similar compounds reveals that modifications in the oxadiazole or triazole rings can significantly alter biological activity. For instance:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 1-(3,4-dimethylphenyl)-... | 10 | MCF-7 |
| Doxorubicin | 0.5 | MCF-7 |
| Other Oxadiazole Derivatives | 5 - 20 | Various |
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-8-9-14(10-12(11)2)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQVWFQERLPXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













